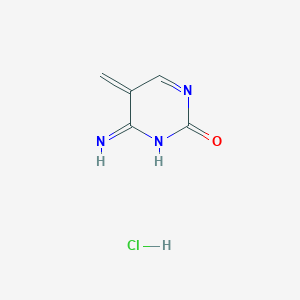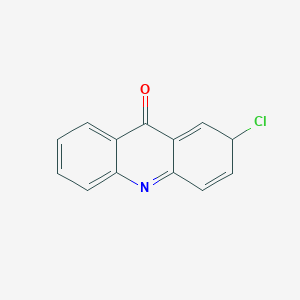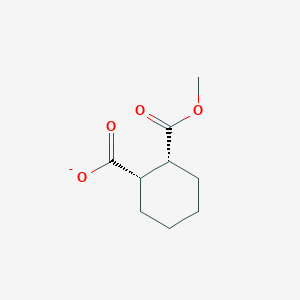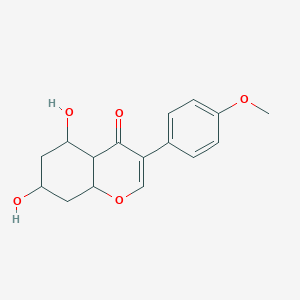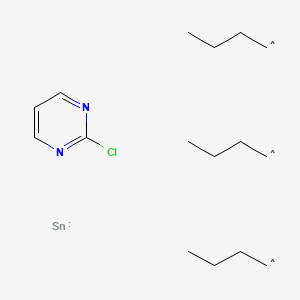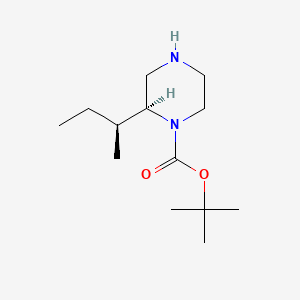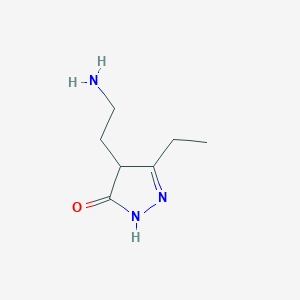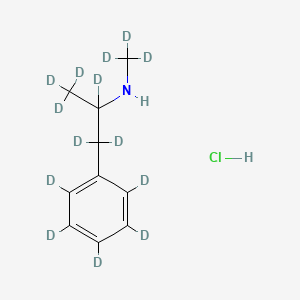
5-Cyclopentyl-2-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopentyl-2-methylpiperidine is a heterocyclic organic compound that belongs to the piperidine family It is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms, with a cyclopentyl group attached to the fifth carbon and a methyl group attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-2-methylpiperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts has been reported as an effective method . Another method includes the use of the Ugi reaction, which is a multi-component reaction that can yield piperidine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopentyl-2-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-Cyclopentyl-2-methylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-Cyclopentyl-2-methylpiperidine involves its interaction with specific molecular targets and pathways. The nitrogen atom in the piperidine ring can form hydrogen bonds with biological molecules, influencing their activity. This compound may act on neurotransmitter receptors or enzymes, modulating their function and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simpler structure with no cyclopentyl or methyl groups.
2-Methylpiperidine: Similar to 5-Cyclopentyl-2-methylpiperidine but lacks the cyclopentyl group.
Cyclopentylamine: Contains a cyclopentyl group but lacks the piperidine ring.
Uniqueness
This compound is unique due to the presence of both a cyclopentyl group and a methyl group attached to the piperidine ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H21N |
|---|---|
Molekulargewicht |
167.29 g/mol |
IUPAC-Name |
5-cyclopentyl-2-methylpiperidine |
InChI |
InChI=1S/C11H21N/c1-9-6-7-11(8-12-9)10-4-2-3-5-10/h9-12H,2-8H2,1H3 |
InChI-Schlüssel |
HGPFSZCYHPLMEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CN1)C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


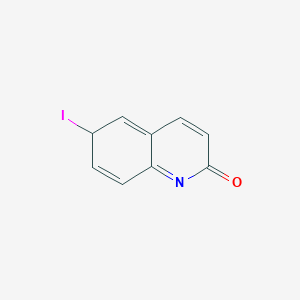
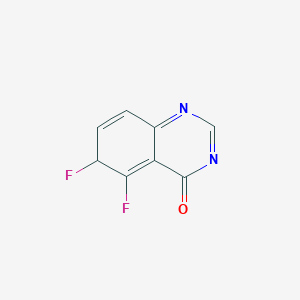
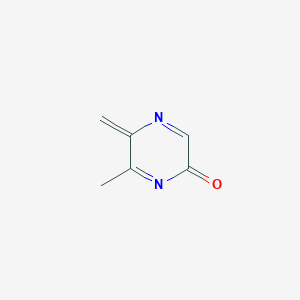
![8aH-pyrido[2,3-b]pyrazin-6-one](/img/structure/B12356524.png)
![Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12356537.png)
